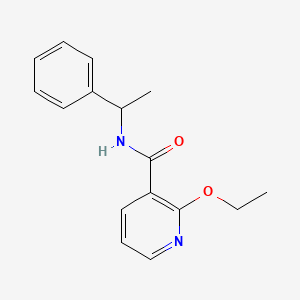

2-ethoxy-N-(1-phenylethyl)nicotinamide

Description

2-Ethoxy-N-(1-phenylethyl)nicotinamide is a nicotinamide derivative characterized by an ethoxy substituent at the 2-position of the pyridine ring and an N-(1-phenylethyl) group attached to the carboxamide moiety. The ethoxy group contributes to electronic and steric effects, while the bulky 1-phenylethyl substituent may influence binding affinity to microbial targets or enzymes.

Properties

Molecular Formula |

C16H18N2O2 |

|---|---|

Molecular Weight |

270.332 |

IUPAC Name |

2-ethoxy-N-(1-phenylethyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C16H18N2O2/c1-3-20-16-14(10-7-11-17-16)15(19)18-12(2)13-8-5-4-6-9-13/h4-12H,3H2,1-2H3,(H,18,19) |

InChI Key |

JTKYADUSEWPBBO-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=CC=N1)C(=O)NC(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinamide Derivatives with Varied Substituents

Nicotinamide derivatives are widely studied for their pharmacological properties. Key analogs include:

4-Methoxy-N-[2-(Trifluoromethyl)Biphenyl-4-Ylcarbamoyl]Nicotinamide

- Structural Features : Methoxy group at position 4 and a trifluoromethyl biphenyl carbamoyl substituent.

2-Chloro-N-[2-(Dimethylamino)Ethyl]Nicotinamide

- Structural Features: Chloro group at position 2 and a dimethylaminoethyl side chain.

- Safety Data : Classified under GHS guidelines with specific first-aid measures for inhalation exposure .

- Comparison : The chloro substituent increases electronegativity, which may enhance reactivity but reduce selectivity compared to the ethoxy group in the target compound.

Pyridine Derivatives with N-(1-Phenylethyl) Substituents

The N-(1-phenylethyl) group is a recurring motif in antimicrobial agents:

6-Amino-2-Imino-4-Phenyl-1-(1-Phenylethyl)-1,2-Dihydropyridine-3,5-Dicarbonitrile

- Structural Features: Dihydropyridine core with amino, imino, and phenyl groups.

- Antimicrobial Activity : Exhibited inhibition zones of 12–16 mm against Gram-positive, Gram-negative bacteria, and Candida spp. at 0.1% concentration .

- Comparison : The shared N-(1-phenylethyl) group suggests enhanced lipophilicity and membrane penetration, a feature likely beneficial in the target compound.

Tetrahydro-2H-1,3,5-Thiadiazine-2-Thione (THTT) Derivatives

While structurally distinct from nicotinamides, THTT derivatives with N-(1-phenylethyl) groups provide insights into substituent-driven activity:

3-Phenyl-5-(1-Phenylethyl)-THTT (Compound 42)

- Activity : Demonstrated potent antifungal effects against Candida krusei and C. parapsilosis (surpassing fluconazole) and antibacterial activity against Staphylococcus aureus .

- Comparison : The 1-phenylethyl group in both Compound 42 and the target compound may contribute to broad-spectrum antimicrobial efficacy, though the THTT core likely targets different enzymatic pathways.

Key Research Findings

Substituent Effects :

- The ethoxy group at position 2 may improve metabolic stability compared to chloro or methoxy substituents due to reduced electrophilicity.

- The N-(1-phenylethyl) group is associated with enhanced antimicrobial activity across multiple compound classes (e.g., THTT and dihydropyridines), likely by promoting hydrophobic interactions with microbial membranes .

Structural Core Influence :

- Nicotinamides (e.g., target compound) are more likely to target NAD⁺-dependent enzymes, whereas THTT derivatives may interfere with fungal ergosterol synthesis or bacterial cell-wall integrity .

agar diffusion). Standardized assays are needed for direct efficacy evaluations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.